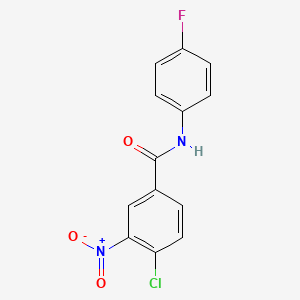

4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPRTADXNDRREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro N 4 Fluorophenyl 3 Nitrobenzamide

Historical and Contemporary Approaches to Benzamide (B126) Synthesis Relevant to the Compound

The formation of the amide bond is a cornerstone of organic synthesis. Historically, the reaction of an amine with a pre-activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, has been the most common approach. Contemporary methods have focused on developing milder, more efficient, and atom-economical catalytic processes.

Strategies for Carbon-Nitrogen Bond Formation in Benzamide Synthesis

The crucial step in benzamide synthesis is the formation of the carbon-nitrogen (C-N) bond. Traditional methods often involve the nucleophilic attack of an amine on an activated carboxylic acid derivative. A widely used and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com

Modern approaches to amide bond formation often utilize coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. Catalytic methods involving boronic acids and other catalysts are emerging as more sustainable alternatives, promoting the direct condensation of carboxylic acids and amines with the removal of water.

Introduction and Functionalization of Halogen and Nitro Moieties

The substituents on the aromatic rings of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide, namely the chloro, fluoro, and nitro groups, are key to its chemical properties and potential applications. The introduction of these groups typically occurs on the starting materials prior to the amide bond formation.

Halogenation of aromatic rings is a well-established electrophilic aromatic substitution reaction. Chlorination can be achieved using chlorine gas with a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). Fluorination is often accomplished via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

The introduction of a nitro group is typically achieved through electrophilic nitration, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions can be controlled to favor the desired regioselectivity. For instance, the starting material, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzamide. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the reactants and catalysts.

For acyl chloride-based amidations, the choice of base and solvent is critical. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to scavenge the HCl produced. Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly employed. The reaction is often performed at room temperature or below to control its exothermicity.

In coupling-reagent-mediated amidations, the reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions. The stoichiometry of the coupling reagent and any additives is also a key factor. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Targeted Synthesis of this compound

The most direct and common method for the synthesis of this compound involves a two-step process starting from 4-chloro-3-nitrobenzoic acid.

First, the carboxylic acid is converted to its more reactive acyl chloride derivative, 4-chloro-3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prepchem.com. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. prepchem.com

In the second step, the synthesized 4-chloro-3-nitrobenzoyl chloride is reacted with 4-fluoroaniline (B128567) in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. mdpi.com The base neutralizes the hydrochloric acid that is formed during the reaction, driving it to completion. The product can then be isolated and purified by standard techniques such as crystallization or column chromatography.

A plausible reaction scheme is presented below: Step 1: Synthesis of 4-chloro-3-nitrobenzoyl chloride

Step 2: Synthesis of this compound

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amide Bond Formation |

| Starting Materials | 4-chloro-3-nitrobenzoic acid, Oxalyl chloride | 4-chloro-3-nitrobenzoyl chloride, 4-fluoroaniline |

| Reagents | Catalytic DMF | Triethylamine |

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours | 2-6 hours |

| Work-up | Evaporation of solvent and excess reagent | Aqueous wash, extraction, drying |

| Purification | Distillation or direct use | Recrystallization or column chromatography |

Chemical Transformations and Derivatization of this compound and its Analogs

The functional groups present in this compound, particularly the nitro group, offer opportunities for further chemical transformations to generate a variety of derivatives.

Modification of the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is particularly useful as it introduces a nucleophilic center that can be further functionalized. The reduction of the nitro group in this compound to yield 3-amino-4-chloro-N-(4-fluorophenyl)benzamide can be achieved using several methods.

A common and effective method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and high-yielding. Another option for catalytic hydrogenation is the use of Raney nickel.

Alternatively, chemical reduction can be employed. Reagents such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, or tin(II) chloride (SnCl₂) in a suitable solvent, are effective for this transformation. These methods are often preferred when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The choice of reducing agent is crucial to ensure chemoselectivity, preserving the amide bond and the halogen substituents.

A general reaction scheme for the reduction of the nitro group is as follows:

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Advantages | Potential Limitations |

| H₂/Pd/C | Methanol (B129727) or Ethanol, Room temperature, H₂ atmosphere | High yield, clean reaction | May reduce other functional groups |

| Raney Nickel | Methanol or Ethanol, Room temperature, H₂ atmosphere | Effective for nitro group reduction | Pyrophoric, requires careful handling |

| Fe/CH₃COOH | Ethanol/Water, Reflux | Inexpensive, chemoselective | Requires acidic conditions, work-up can be tedious |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced |

| Zn/NH₄Cl | Aqueous ethanol, Room temperature | Mild and neutral conditions | Can be slower than other methods |

Reactions Involving Halogen Substituents (e.g., Cross-Coupling, SNAr)

The chloro substituent on the benzamide ring of this compound is a key functional group for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically an aryl or vinyl boronic acid or ester. This allows for the synthesis of biaryl structures, which are common motifs in biologically active molecules. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This method is highly effective for introducing a variety of primary and secondary amines, including alkylamines, arylamines, and heterocycles containing an N-H bond.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting aryl alkynes are valuable intermediates that can be further elaborated.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a 4-chloro-3-nitrobenzamide (B92726) Core

| Coupling Reaction | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | 4-Aryl-3-nitrobenzamide derivative |

| Buchwald-Hartwig | Amine, Pd catalyst, base | 4-Amino-3-nitrobenzamide derivative |

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aryl ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Common nucleophiles used in SNAr reactions with 4-chloro-3-nitrobenzamide derivatives include:

Alkoxides (e.g., sodium methoxide) to form alkoxy derivatives.

Thiolates (e.g., sodium thiophenoxide) to yield thioether derivatives.

Amines (e.g., piperidine) to produce amino-substituted compounds.

The reactivity in SNAr is highly dependent on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Derivatization at the N-Phenyl Moiety and Benzamide Ring

Further structural diversity can be achieved by modifying the N-phenyl moiety and other positions on the benzamide ring of this compound.

Modifications of the N-Phenyl Moiety:

The N-(4-fluorophenyl) group can be altered to explore its influence on biological activity. While direct modification of this ring can be challenging once the amide bond is formed, a common strategy is to utilize different substituted anilines during the initial synthesis. For instance, replacing 4-fluoroaniline with other halo-substituted, alkyl-substituted, or alkoxy-substituted anilines can provide valuable SAR data.

Derivatization of the Benzamide Ring:

Beyond the 4-position, other sites on the benzamide ring can be functionalized. A key transformation is the reduction of the nitro group at the 3-position to an amino group. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by using reducing agents like tin(II) chloride. The resulting 3-amino group can then be further derivatized, for example, by acylation, sulfonylation, or conversion to a diazonium salt for subsequent Sandmeyer reactions.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of a library of analogs is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships. For this compound, this involves a combination of the synthetic strategies described above.

A systematic approach to SAR studies would involve the synthesis of analogs with variations at key positions:

Position 4 of the Benzamide Ring: A diverse range of substituents can be introduced via cross-coupling and SNAr reactions to probe the effect of steric and electronic properties on activity.

Position 3 of the Benzamide Ring: The impact of the nitro group can be assessed by its reduction to an amine and subsequent derivatization.

The N-Phenyl Moiety: The role of the 4-fluorophenyl group can be investigated by synthesizing analogs with different substituents on this ring.

For instance, a series of 4-substituted-3-nitrobenzamide derivatives can be designed and synthesized to evaluate their potential as anti-tumor agents. researchgate.net

Table 2: Examples of Analogs for SAR Studies

| Position of Modification | Type of Modification | Example of Analog |

|---|---|---|

| 4-position of benzamide | Suzuki-Miyaura coupling with phenylboronic acid | N-(4-fluorophenyl)-4-phenyl-3-nitrobenzamide |

| 4-position of benzamide | Buchwald-Hartwig amination with morpholine | N-(4-fluorophenyl)-4-morpholino-3-nitrobenzamide |

| 3-position of benzamide | Reduction of nitro group | 3-amino-4-chloro-N-(4-fluorophenyl)benzamide |

By systematically synthesizing and evaluating these and other analogs, researchers can build a comprehensive understanding of the structural requirements for the desired biological activity, paving the way for the development of more potent and selective therapeutic agents.

Advanced Structural Analysis and Conformational Studies of 4 Chloro N 4 Fluorophenyl 3 Nitrobenzamide

Spectroscopic Insights into Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and advanced 2D NMR analyses (such as COSY, HSQC, and HMBC) are required to elucidate the precise stereochemistry and solution-state conformation of the molecule. This data is not currently available in published literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

While characteristic vibrational frequencies for functional groups such as the amide (N-H, C=O), nitro (N-O), and carbon-halogen (C-Cl, C-F) bonds can be predicted, experimentally determined IR and Raman spectra are necessary for an accurate analysis of the compound's vibrational modes. This information is not publicly accessible.

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including high-resolution mass for accurate mass determination and tandem MS/MS experiments, is needed to confirm the elemental composition and map the specific fragmentation pathways of the molecule upon ionization. Such experimental data for 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide has not been found.

X-ray Crystallography and Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A single-crystal X-ray diffraction study is essential to determine the solid-state structure. This analysis would provide precise bond lengths, bond angles, and torsion angles, as well as reveal how the molecules pack in the crystal lattice and the nature of intermolecular forces like hydrogen bonds, halogen bonds, and π-π stacking. No crystallographic information file (CIF) or related publication for this compound is available.

Conformational Preferences in the Crystalline State

The conformation adopted by the molecule in the solid state, particularly the dihedral angles between the aromatic rings and the orientation of the amide and nitro groups, can only be definitively established through X-ray crystallography. This information remains undetermined.

Should relevant research be published, a detailed article adhering to the requested structure could be produced.

Solution-State Conformational Analysis

The solution-state conformation of this compound is expected to be dynamic, primarily characterized by restricted rotation around the amide C-N bond and the C-C bonds connecting the phenyl rings to the amide group. This dynamic behavior gives rise to a complex conformational landscape that can be investigated using a combination of experimental and theoretical techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. nanalysis.com For this compound, the most significant dynamic process amenable to DNMR study is the hindered rotation about the C(O)-N amide bond.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses significant double bond character. acs.org This partial double bond creates a substantial energy barrier to rotation, which can be on the order of 15-23 kcal/mol for many amides. researchgate.net As a result, at room temperature, rotation around this bond is often slow on the NMR timescale, leading to distinct NMR signals for atoms that would otherwise be equivalent if rotation were rapid.

In the case of this compound, this restricted rotation can lead to the existence of two planar or nearly planar conformers (rotamers), often designated as cis and trans, depending on the relative orientation of the substituents on the two phenyl rings with respect to the amide bond. However, for N-phenylbenzamides, the conformers are typically described by the dihedral angles between the planes of the phenyl rings and the amide plane. The presence of bulky and electronically distinct substituents (chloro and nitro groups on one ring, and a fluorine atom on the other) would likely lead to a preference for a non-planar (twisted) conformation in solution to minimize steric hindrance.

A variable-temperature (VT) NMR study would be the primary method to investigate this conformational exchange. nih.gov At low temperatures, the exchange between different conformers would be slow, and separate NMR signals might be observed for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of rotation around the C-N bond increases. This increased rate of exchange leads to a broadening of the corresponding NMR signals. At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad peak. nih.gov By further increasing the temperature, the exchange becomes very rapid, and a single, time-averaged sharp signal is observed.

From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This value provides a quantitative measure of the stability of the amide bond's partial double bond character and the steric and electronic effects of the substituents. For substituted benzanilides, these barriers are influenced by the electronic nature of the substituents. Electron-withdrawing groups on the N-phenyl ring can affect the rotational barrier. researchgate.netoup.com

Table 1: Hypothetical Dynamic NMR Parameters for Conformational Exchange in this compound

| Parameter | Hypothetical Value | Description |

| Coalescence Temperature (Tc) | 298 - 350 K | The temperature at which distinct signals for different conformers merge into a single broad peak. |

| Δν (Frequency Separation) | 20 - 100 Hz | The difference in chemical shift (in Hz) between corresponding signals of the exchanging conformers at a temperature well below coalescence. |

| Rate Constant at Tc (kc) | 44 - 222 s-1 | The rate of conformational exchange at the coalescence temperature, calculated from Δν. |

| ΔG‡ (Free Energy of Activation) | 15 - 20 kcal/mol | The energy barrier for rotation around the C-N amide bond, indicating the conformational stability. |

Note: The values in this table are hypothetical and represent a plausible range for a molecule of this type based on data from related compounds. Actual experimental determination is required for precise values.

In conjunction with experimental methods, theoretical and computational chemistry provides invaluable insights into the conformational preferences and dynamics of molecules in solution. tandfonline.com For this compound, computational methods can be used to map the potential energy surface, identify stable conformers, and estimate the energy barriers between them.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a widely used method for calculating the geometries and energies of different conformers. nih.gov By systematically rotating the key dihedral angles—specifically the C-C(O)-N-C angle (amide bond torsion) and the torsions involving the phenyl rings—a potential energy surface can be generated. The minima on this surface correspond to stable or metastable conformers.

For this compound, calculations would likely reveal that the most stable conformations are non-planar. The dihedral angle between the 4-chloro-3-nitrophenyl ring and the amide plane, as well as the dihedral angle between the 4-fluorophenyl ring and the amide plane, will be non-zero to alleviate steric clashes between the ortho-hydrogens and the amide group. The presence of the ortho-nitro group relative to the amide linkage is expected to induce a significant twist in that phenyl ring.

Solvent Effects:

The conformation of the molecule can be significantly influenced by the solvent. sharif.edu Theoretical models can account for solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. nih.gov The polarity of the solvent can affect the relative energies of different conformers and the height of the rotational barriers. For instance, polar solvents might stabilize more polar conformers and could potentially increase the barrier to rotation around the amide bond. sharif.edu

Molecular Dynamics Simulations:

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in solution. tandfonline.com By simulating the motion of the molecule and surrounding solvent molecules over time, MD can explore the conformational space and identify the most populated conformational states and the pathways for interconversion between them. This approach can be particularly useful for understanding the flexibility of the molecule and the timescale of different motions.

Table 2: Predicted Conformational Data from Theoretical Calculations

| Dihedral Angle | Predicted Range | Significance |

| O=C-N-H | ~180° | The amide bond is expected to strongly favor a trans conformation. |

| C(ar)-C(O)-N-C(ar) | Non-planar | Defines the overall twist of the molecule. |

| C-C-C(O)-N | 20° - 50° | Torsion of the 4-chloro-3-nitrophenyl ring relative to the amide plane, influenced by the ortho-nitro group. |

| C(O)-N-C-C | 30° - 60° | Torsion of the 4-fluorophenyl ring relative to the amide plane. |

| Rotational Barrier (C-N) | 16 - 22 kcal/mol | Theoretically calculated energy barrier for amide bond rotation, which can be compared with experimental DNMR data. |

Note: These predicted ranges are based on computational studies of similarly substituted benzanilides and represent likely conformational parameters for the target molecule.

By combining dynamic NMR experiments with these theoretical approaches, a comprehensive understanding of the solution-state conformational dynamics of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 4 Chloro N 4 Fluorophenyl 3 Nitrobenzamide

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity and interactions. Through various computational methods, it is possible to map electron distribution, identify reactive sites, and predict chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. By applying functionals like B3LYP with a basis set such as 6-311++G(d,p), the optimized molecular geometry, vibrational frequencies, and thermodynamic parameters of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide can be accurately calculated.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional conformation. For similar benzamide (B126) structures, DFT has been successfully employed to determine these geometric parameters. For instance, studies on related halogen-substituted carboxamides have used DFT to establish the ground state geometry and predict reactive properties. The optimized structure serves as the foundation for all subsequent computational analyses, including electronic and spectroscopic predictions.

Table 1: Illustrative Geometric Parameters Calculated by DFT (Note: This data is representative for a molecule of this class and not from a direct study on the title compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C-Cl | ~1.75 Å | |

| C-NO₂ | ~1.48 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~118° | |

| Dihedral Angle | Phenyl Ring 1 - Amide Plane | Variable |

| Phenyl Ring 2 - Amide Plane | Variable |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl rings and the amide group, while the LUMO would likely be distributed over the electron-deficient nitro-substituted ring. DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution. Studies on similar nitrobenzamide derivatives have shown that the presence of electron-withdrawing groups like nitro and chloro moieties significantly influences the energies of these frontier orbitals.

Table 2: Representative FMO Properties (Note: Values are illustrative based on similar compounds.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and the fluorine atom, making them key sites for hydrogen bonding and other electrostatic interactions.

Molecular Modeling and Dynamics Simulations

To understand how this compound might behave in a biological system, molecular modeling and dynamics simulations are employed. These techniques predict the compound's conformational flexibility and its potential interactions with protein targets.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Molecular mechanics and molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound. These methods can identify low-energy conformers and assess the flexibility around rotatable bonds, such as the amide bond and the bonds connecting the phenyl rings. An MD simulation, performed over a timescale of nanoseconds, can reveal how the molecule behaves in a simulated physiological environment (e.g., in water), providing insights into its dynamic stability and preferred shapes.

Ligand-Protein Interaction Profiling (Molecular Docking and MD)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is essential for virtual screening and understanding the structural basis of potential biological activity. For this compound, docking studies can identify plausible binding poses within a target protein, such as an enzyme or receptor. The results are often scored based on binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable interactions. Key interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Following docking, Molecular Dynamics (MD) simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose. By simulating the complex over time, one can observe the dynamics of the interactions and calculate binding free energies using methods like MM-GBSA. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Such simulations have been successfully applied to various substituted benzamides to validate their binding modes and inhibitory potential against specific biological targets. nih.gov

Table 3: Illustrative Molecular Docking and MD Simulation Results (Note: Data is hypothetical and based on typical findings for similar inhibitors.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions | RMSD of Ligand (MD) |

| Example Kinase | -8.5 | Tyr, Leu, Val, Asp | H-bond with Asp; Hydrophobic interactions with Tyr, Leu, Val | Stable (< 2 Å) |

| Example Hydrolase | -7.9 | Ser, His, Phe | H-bond with Ser, His; π-π stacking with Phe | Stable (< 2.5 Å) |

Molecular Mechanisms and Biological Target Engagement of 4 Chloro N 4 Fluorophenyl 3 Nitrobenzamide Focus on in Vitro and Pre Clinical Mechanistic Studies

Investigation of Molecular Recognition and Binding Affinities (In Vitro)

Detailed molecular recognition and binding affinity studies for 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide are not currently present in the published scientific literature. The following sections discuss findings for structurally similar compounds, which may offer insights into the potential behavior of the title compound.

Direct receptor binding assays for this compound with dopamine or serotonin receptors have not been reported. The benzamide (B126) functional group is a common scaffold in the development of ligands for these receptors. For instance, various substituted benzamides have been investigated for their affinity to dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes. The specific substitution pattern on both phenyl rings of this compound, with a chloro and a nitro group on one ring and a fluoro group on the other, will ultimately determine its binding profile. Without experimental data, any potential interaction with these receptors remains speculative.

While there is no specific data on the enzyme inhibition properties of this compound, studies on analogous compounds provide some context.

A study on a series of O-aromatic N,N-disubstituted carbamates and thiocarbamates, including the structurally related compound O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, investigated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, which shares the 4-chloro and N-(4-fluorophenyl)benzamide core structure, was found to be a less effective inhibitor of both enzymes compared to other derivatives in the series. Specifically, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate showed an IC50 value of 311.0 µM for BChE, and its thiocarbamate counterpart produced the least inhibition of AChE with an IC50 of 89.74 µM nih.gov.

Another study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated inhibitory activity against α-glucosidase and α-amylase. Although the core structure differs, the presence of the chloro and nitro-substituted benzamide moiety is a shared feature. In this series, the inhibitory potential was influenced by the substituents on the N-aryl ring nih.govresearchgate.net.

These findings suggest that benzamide derivatives can interact with various enzymes, but the specific inhibitory activity and potency are highly dependent on the complete substitution pattern.

Table 1: Cholinesterase Inhibition by a Structurally Related Compound

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate | BChE | 311.0 nih.gov |

This table presents data for a structurally related compound and not for this compound.

There are no published studies that have utilized protein-ligand interaction spectroscopies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the binding of this compound to any biological target. These techniques are powerful tools for determining the kinetics and thermodynamics of binding events and would be valuable in characterizing the molecular interactions of this compound.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

Direct evidence of cellular pathway modulation or phenotypic effects of this compound from in vitro studies is not available. However, research on other substituted benzamides provides insights into potential cellular activities.

No studies have directly investigated the effect of this compound on apoptotic pathways. However, a study on the structurally distinct benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated its ability to induce apoptosis in HepG2 cells. The promotion of apoptosis was identified as a contributor to its antitumor activity nih.gov. Another compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was shown to increase apoptotic cell death induced by paclitaxel or vincristine in P-glycoprotein-expressing cancer cells nih.gov. These examples highlight the potential for benzamide derivatives to modulate apoptotic signaling, though the specific effects are structure-dependent.

There is no available research on the effects of this compound on cell cycle regulation. The aforementioned study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) also revealed that this compound can cause G2/M phase arrest in HepG2 cells, contributing to its antiproliferative effects nih.gov. This indicates that the benzamide scaffold can be incorporated into molecules that interfere with the cell cycle, but specific activities for this compound remain to be determined.

Autophagy Modulation in Cellular Systems

No peer-reviewed studies or publicly available data were identified that specifically investigate the role of this compound in the modulation of autophagy. Research into whether this compound induces or inhibits autophagic pathways, or its effects on key autophagy-related proteins (e.g., LC3, p62), has not been reported.

Kinase Inhibition Profiling in Cell-Free Assays or Cell Lysates

A comprehensive search for kinase inhibition profiles of this compound did not yield any specific results. There are no available reports detailing its activity against a panel of kinases, which would be essential to understand its potential as a kinase inhibitor and to identify its specific molecular targets within the kinome.

Gene Expression and Proteomic Studies (In Vitro/Pre-clinical Models)

No studies were found that performed transcriptomic analysis (e.g., RNA-sequencing or microarray) on cells or tissues exposed to this compound. Consequently, there is no available data on the gene expression changes induced by this compound.

Similarly, proteomic studies to identify protein expression changes or downstream targets of this compound are not present in the available literature. Such studies would be crucial for elucidating the compound's mechanism of action and its cellular pathways of impact.

In Vivo Mechanistic Studies in Pre-clinical Animal Models (Strictly mechanistic, non-clinical endpoints)

There is a lack of published in vivo studies investigating the mechanistic aspects of this compound in pre-clinical animal models. As a result, no pharmacodynamic markers have been identified or reported that could be used to measure the biological effect of the compound in a living organism.

No Publicly Available Data on In Vivo Target Engagement of this compound in Animal Tissues

Comprehensive searches of available scientific literature and research databases did not yield any specific preclinical studies investigating the in vivo target engagement of the chemical compound this compound in animal tissues.

While research exists on compounds with similar structural motifs, no direct experimental data from animal models demonstrating how this compound interacts with its intended biological target within a living organism has been publicly reported. Methodologies typically used for such verification, including but not limited to co-immunoprecipitation, Western blotting, and specialized imaging techniques performed on tissue samples from animal studies, have not been described for this specific compound.

Consequently, there is no information to present regarding the verification of its target engagement in animal tissues, nor are there any research findings or data tables to include in this section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for Benzamide (B126) Derivatives Based on SAR

Substituents on both the benzoyl and N-phenyl rings of the benzamide scaffold play a critical role in defining the molecule's interaction with its biological targets. The nature, position, and size of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The N-phenyl ring, in this case, a 4-fluorophenyl group, is crucial for establishing specific interactions within the binding pocket of a target protein. The fluorine atom can engage in hydrogen bonding or halogen bonding, potentially increasing binding affinity. The position of the substituent is paramount; for example, moving a substituent from the para- to the meta- or ortho-position can drastically alter activity by changing the way the molecule fits into the binding site.

| Substituent Position | Type of Group | Potential Impact on Molecular Interactions |

| N-Phenyl Ring (para) | Electron-withdrawing (e.g., -F) | Can form halogen bonds; alters π-π stacking interactions. |

| N-Phenyl Ring (meta) | Varies | Can probe different regions of the binding pocket. |

| N-Phenyl Ring (ortho) | Varies | May introduce steric hindrance, forcing a change in conformation. |

| Benzoyl Ring (para) | Electron-withdrawing (e.g., -Cl) | Enhances hydrogen bond donating capacity of amide N-H. |

| Benzoyl Ring (meta) | Electron-withdrawing (e.g., -NO2) | Significantly alters electronic properties and potential for polar contacts. |

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring. Its presence at the meta-position (position 3) in 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide has profound effects on the molecule's reactivity and potential for biological activity.

Electronically, the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. This strong electron-withdrawing nature enhances the acidity of the amide proton (N-H), making it a better hydrogen bond donor. This can lead to stronger and more specific interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. Furthermore, the nitro group itself, with its partial negative charges on the oxygen atoms, can act as a hydrogen bond acceptor.

The polarity induced by the nitro group can also affect the molecule's solubility and pharmacokinetic profile. While it can enhance interactions in a polar binding site, it may also impact cell membrane permeability.

Halogen substituents are frequently employed in medicinal chemistry to fine-tune the properties of drug candidates. In this compound, both chloro and fluoro groups play distinct roles.

The chloro group at position 4 of the benzoyl ring is an electron-withdrawing group that also contributes to the molecule's lipophilicity. Its presence can enhance binding through hydrophobic interactions within the target protein. Furthermore, like the nitro group, it helps to increase the hydrogen-bond-donating strength of the amide proton.

The fluoro substituent on the N-phenyl ring has unique properties. Due to its small size, it often acts as a bioisostere for a hydrogen atom, causing minimal steric perturbation. However, its high electronegativity can alter the local electronic environment, potentially leading to favorable polar interactions or halogen bonds with the protein target. Fluorination is also a common strategy to block metabolic hydroxylation at that position, thereby improving the metabolic stability and half-life of the compound.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is achieved by replacing the core molecular framework (the scaffold) while preserving the spatial arrangement of key interacting functional groups. nih.govnih.gov For a molecule like this compound, this could involve replacing the central benzamide core with other chemical moieties that maintain a similar 3D orientation of the two substituted phenyl rings.

Bioisosteric replacement is a related concept that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov For instance, the amide linker (-CONH-) could be replaced by bioisosteres such as a reverse amide (-NHCO-), an ester (-COO-), or a triazole ring to explore different chemical space and potentially improve properties like metabolic stability or synthetic accessibility.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Amide Linker (-CONH-) | Reverse Amide (-NHCO-) | Alters hydrogen bonding vectors. |

| Amide Linker (-CONH-) | Triazole | Increases metabolic stability and acts as a rigid linker. |

| Nitro Group (-NO2) | Cyano Group (-CN) | Similar electron-withdrawing properties with reduced size. |

| Nitro Group (-NO2) | Sulfonamide (-SO2NH2) | Mimics hydrogen bonding and electronic profile. |

| Phenyl Ring | Thiophene or Pyridine Ring | Introduces heteroatoms to modulate solubility and interactions. |

Development of Predictive Models for Biological Activity (Molecular Interaction/Binding)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For benzamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing predictive models. nih.gov

These models are built by aligning a set of structurally related benzamides and calculating their steric and electrostatic fields. A statistical method, often Partial Least Squares (PLS), is then used to generate a mathematical equation that correlates variations in these fields with changes in biological activity (e.g., IC50 values).

The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions in space where certain properties are predicted to enhance or diminish activity. For instance, a model might indicate that a bulky, electropositive substituent is favored at one position, while a smaller, electronegative group is preferred at another. These predictive models are invaluable for the virtual screening of new compound libraries and for guiding the design of more potent analogs. nih.gov

Correlation of Computational Descriptors with Biological Observations

To build robust QSAR models, a wide range of computational descriptors are calculated for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic properties. The goal is to find a statistically significant correlation between a set of these descriptors and the observed biological activity. nih.gov

For a series of analogs of this compound, relevant descriptors might include:

Topological Descriptors: Such as molecular connectivity indices, which describe the branching and complexity of the molecular skeleton. nih.gov

Electronic Descriptors: Including partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for benzamides, where electrostatic interactions are often key to binding.

Steric/Shape Descriptors: Like molecular weight, molar volume, and surface area, which describe the size and shape of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to derive an equation that links these descriptors to activity. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (LUMO_energy) + 0.8 * (Dipole_Z) + constant

This equation would suggest that activity increases with lipophilicity (LogP) and the Z-component of the dipole moment, but decreases as the energy of the LUMO decreases. Such models provide quantitative insights into the SAR and allow for the prediction of the activity of novel, unsynthesized compounds. ijapbc.com

Advanced Analytical Methodologies for 4 Chloro N 4 Fluorophenyl 3 Nitrobenzamide and Its Metabolites Focus on Analytical Techniques Themselves, Not Clinical Application

Development of High-Resolution Chromatographic Techniques (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of "4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide" and its metabolites. The use of UHPLC systems, which employ columns with sub-2 µm particle sizes, allows for rapid and highly efficient separations, providing superior resolution and sensitivity compared to traditional HPLC. mdpi.com

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, offers exceptional selectivity and sensitivity for detection. mdpi.com In a typical analytical workflow, the sample extract is injected into the UHPLC system, where the parent compound and its metabolites are separated on a reversed-phase column, such as a C18 column. The separated analytes are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and minimizing interferences from the matrix.

Table 1: Typical UHPLC-MS/MS Parameters for Analysis

| Parameter | Description |

| Chromatography System | UHPLC |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with 0.1% formic acid mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Advanced Spectroscopic Methods for Metabolite Identification (e.g., GC-MS, NMR-based metabolomics in non-human samples)

For the unequivocal identification of metabolites, particularly novel ones, advanced spectroscopic methods are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of volatile metabolites or those that can be made volatile through derivatization. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be searched against spectral libraries for metabolite identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for metabolite identification and structural elucidation in non-human samples. nih.gov One-dimensional (1D) ¹H NMR spectra can provide initial information about the metabolites present in a sample. nih.gov For more complex mixtures or for unambiguous structure determination, two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed. These techniques provide information about the connectivity of protons and their attached carbons, which is crucial for piecing together the chemical structure of a metabolite. nih.govmdpi.com The chemical shifts, coupling constants, and signal multiplicities are key parameters used in the identification process. nih.gov

Quantitative Analysis in Complex Biological Matrices (Non-human focus)

The accurate quantification of "this compound" and its metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates from non-human studies, requires meticulous method development and validation. Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

A robust quantitative method should be validated for linearity, accuracy, precision, selectivity, and matrix effects. The use of an appropriate internal standard is crucial for achieving accurate and precise results. Ideally, a stable isotope-labeled version of the analyte is used as the internal standard to compensate for variations in sample preparation and instrument response.

Table 2: Sample Preparation Techniques for Different Biological Matrices

| Biological Matrix | Common Extraction Technique(s) |

| Plasma/Serum | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |

| Urine | Dilution ("Dilute-and-Shoot"), Liquid-Liquid Extraction, Solid-Phase Extraction |

| Tissue Homogenates | Homogenization followed by Liquid-Liquid Extraction or Solid-Phase Extraction |

Microfluidic and Miniaturized Analytical Platforms

Microfluidic devices, also known as lab-on-a-chip, represent an emerging technology for the analysis of chemical compounds. nih.govnih.gov These miniaturized platforms integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip. nih.gov The primary advantages of microfluidic systems include reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput screening. nih.govacs.org

For the analysis of compounds like "this compound," microfluidic platforms could be designed to perform rapid separations coupled with sensitive detection methods. acs.org For instance, a microchip could incorporate a separation channel coupled to an electrochemical detector or an electrospray ionization source for mass spectrometry. Microfluidic paper-based analytical devices (µPADs) are another low-cost and portable option for certain analytical applications. researchgate.netharvard.edu While the application of these miniaturized systems for the specific analysis of "this compound" is still in its early stages, they hold significant promise for future analytical advancements.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways and Sustainable Chemistry for Benzamide (B126) Derivatives

Recent advancements have demonstrated the potential of various catalytic approaches. For instance, rhodium-catalyzed transarylation of benzamides via selective C-C bond activation presents an alternative to conventional C-N bond formation. acs.org This method offers a practical approach for the construction and functionalization of benzamides with good functional group compatibility. acs.org Furthermore, the development of Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water offers a selective and mild method that is amenable to large-scale production. nih.govresearchgate.net This approach is particularly relevant for the synthesis of nitrobenzamide derivatives.

Sustainable chemistry principles are also being applied through the use of environmentally benign catalysts and solvents. One-pot syntheses using nanoporous heterogeneous acid catalysts, such as SBA-Pr-SO3H, have been shown to be efficient for producing benzamide derivatives under solvent-free conditions. orientjchem.org Additionally, protocols that avoid harsh reagents and minimize purification steps are being developed, such as the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using novel thiating reagents in a one-pot procedure. researchgate.net The exploration of umpolung amide synthesis (UmAS) for the direct formation of N-aryl amides from anilines, which has been a longstanding challenge, opens new avenues for epimerization-free synthesis of chiral benzamides. nih.gov

Future synthetic research for 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide could focus on adapting these novel methodologies to its specific structure, potentially leading to more efficient, cost-effective, and environmentally friendly production processes.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid design and property prediction of novel small molecules. dromicslabs.com These computational tools can be leveraged to explore the chemical space around this compound, designing new derivatives with optimized biological activities and pharmacokinetic profiles.

Deep learning approaches can predict the bioactivity of small molecules based solely on their molecular structure, accelerating the identification of promising drug candidates. stanford.edu By training models on large datasets of known compounds and their biological activities, it is possible to screen virtual libraries of benzamide derivatives for potential efficacy against various targets. arxiv.org ML models can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. mdpi.com

Multi-objective optimization algorithms guided by AI can navigate the complex landscape of molecular properties to design compounds that simultaneously satisfy multiple criteria, such as high potency, low toxicity, and good bioavailability. mdpi.com Graph-based machine learning approaches are also showing promise in identifying novel therapeutic targets by modeling complex biological networks. mdpi.com

For this compound, AI and ML could be employed to:

Design novel analogues with enhanced activity against specific biological targets.

Predict the binding affinity and mode of interaction with target proteins.

Estimate solubility, permeability, and metabolic stability.

Identify potential off-target effects and toxicity liabilities.

The integration of these in silico methods will undoubtedly accelerate the development of next-generation benzamide-based therapeutic agents. researchgate.net

Expansion of Mechanistic Studies to New Biological Systems (In Vitro/Animal Models)

While initial studies may focus on a specific biological activity, the therapeutic potential of this compound could be much broader. Expanding mechanistic studies to new in vitro and animal models is crucial for uncovering novel therapeutic applications and understanding the full spectrum of its biological effects.

In vitro studies have demonstrated the anti-inflammatory properties of some nitrobenzamide derivatives, which inhibit the production of nitric oxide (NO) in macrophages. nih.govresearchgate.net Further investigations could explore the effects of this compound in other cell-based models of inflammation, as well as in models of other diseases where inflammation plays a key role, such as neurodegenerative disorders. tandfonline.com The potential antimycobacterial activity is another area of interest, as N-alkyl nitrobenzamides have shown promising results against Mycobacterium tuberculosis. nih.gov

Animal models are indispensable for validating in vitro findings and assessing the in vivo efficacy and safety of a compound. Based on the activities of related benzamide derivatives, this compound could be evaluated in:

Animal models of inflammatory diseases to assess its ability to reduce inflammation and tissue damage.

Infection models, such as those for tuberculosis, to determine its antimicrobial efficacy in a living organism. nih.gov

Animal models of diabetes, as some benzamide derivatives have shown potential as glucokinase activators. nih.gov

Nematode infection models, given the demonstrated nematocidal activity of certain benzhydroxamic acid derivatives. nih.gov

These studies will provide critical insights into the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for translation into clinical applications.

Development as a Chemical Probe for Biological Research

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in living systems. Given its potential for biological activity, this compound could be developed into a valuable chemical probe. The development of photoreactive benzamide probes for histone deacetylases (HDACs) serves as a precedent for this approach. nih.gov These probes have been used to map the binding sites of HDACs and understand their interactions within cellular complexes. nih.gov

To be an effective chemical probe, a compound should ideally possess:

High potency and selectivity for its target.

A well-defined mechanism of action.

Suitability for use in cellular and in vivo models.

If this compound is found to have a specific and potent interaction with a biological target, it could be modified to incorporate functionalities for use as a probe. This might involve the addition of:

A photoreactive group for covalent labeling of the target protein.

A fluorescent tag for visualization of the target within cells.

An affinity tag, such as biotin, for pull-down experiments to identify binding partners.

The development of this compound as a chemical probe could provide a powerful tool for dissecting complex biological processes and identifying new therapeutic targets.

Exploration of New Applications in Materials Science or Chemical Catalysis

Beyond its potential biological applications, the unique chemical structure of this compound suggests that it could find utility in materials science and chemical catalysis. Benzamide moieties are known to be present in various functional materials, and their properties can be tuned through chemical modification.

In materials science, benzamide derivatives can be incorporated into polymers to impart specific properties. The presence of halogen atoms and a nitro group in this compound could influence properties such as thermal stability, flame retardancy, and optical characteristics. The suppression of disorder in benzamide crystals by fluorine substitution highlights the role of halogens in controlling crystal packing and material properties. acs.org Future research could explore the polymerization of functionalized derivatives of this compound or its use as an additive to modify the properties of existing polymers.

In the field of chemical catalysis, benzamide derivatives can act as ligands for transition metals, forming catalysts for a variety of organic transformations. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, and the electronic properties of the ligand can be modulated by the substituents on the aromatic rings. The specific substitution pattern of this compound could lead to the development of novel catalysts with unique reactivity or selectivity. For example, benzamides have been used in rhodium(III)-catalyzed C-H activation reactions. nih.gov The exploration of this compound and its derivatives as ligands in catalysis could open up new synthetic methodologies.

Q & A

Q. What are the key structural features of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide, and how do they influence its reactivity?

Answer: The compound features a benzamide backbone with three functional groups:

- A chloro substituent at position 4 (electron-withdrawing, directing electrophilic substitution).

- A nitro group at position 3 (strong electron-withdrawing, enhances stability and influences redox properties).

- An N-(4-fluorophenyl) group (fluorine’s electronegativity affects hydrogen bonding and bioavailability).

These groups dictate reactivity in synthesis (e.g., nitro reduction to amine intermediates) and interactions with biological targets (e.g., halogen bonding with proteins) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Key optimization steps include:

- Nitration control : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration .

- Amide coupling : Activate the carboxylic acid (e.g., with thionyl chloride) before reacting with 4-fluoroaniline to enhance coupling efficiency .

- Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted precursors; column chromatography (silica gel, ethyl acetate/hexane) resolves nitro-group byproducts .

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Nitration | 0–5°C, 2h | 65–75% |

| Amidation | Reflux, 6h | 80–85% |

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .

- Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target proteins .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., kinase ATP-binding pockets). Fluorine and nitro groups often form halogen bonds and π-stacking with aromatic residues .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Focus on RMSD and hydrogen bond occupancy .

- QSAR analysis : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using Hammett σ constants .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal validation : Confirm cytotoxicity via dual assays (e.g., MTT + trypan blue exclusion) .

- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) advance mechanistic studies of this compound?

Answer:

- ¹⁵N-NMR : Track nitro-group reduction pathways in real time (e.g., conversion to amine intermediates) .

- ¹⁹F-NMR : Monitor ligand-protein binding kinetics (e.g., chemical shift perturbations in fluorine spectra) .

- Mass spectrometry : Use ¹³C-labeled analogs to trace metabolic degradation in hepatocyte models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.